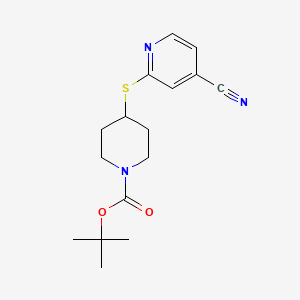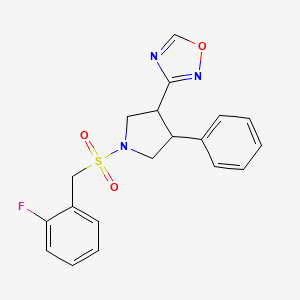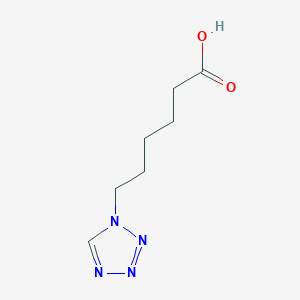
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H16N4O4S2 and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Hemolytic Activity
Research indicates that derivatives of 1,3,4-oxadiazole, a class to which the mentioned compound belongs, have been studied for their antimicrobial properties. For instance, Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides with notable antimicrobial and hemolytic activity. These compounds demonstrated variable effectiveness against selected microbial species, with some showing potent antimicrobial properties and less toxicity (Gul et al., 2017).
Antifungal and Cytotoxic Properties
Another study by Devi et al. (2022) focused on the synthesis of 2-mercaptobenzimidazole derivatives, including 1,3,4-oxadiazole, and their activity against various bacterial and fungal strains. This research also investigated the cytotoxic properties of these compounds, finding several derivatives with excellent antifungal and antibacterial activity (Devi et al., 2022).
Pharmacological Potential in Cancer and Inflammation
The pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole derivatives by Faheem (2018) identified their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions. This study highlighted the promise of these compounds in medicinal chemistry, particularly in treating inflammation and cancer (Faheem, 2018).
Antiprotozoal Activities
Patel et al. (2017) synthesized a series of quinoxaline-oxadiazole hybrids and evaluated their antimicrobial and antiprotozoal activities. The lead compounds displayed significant activities against a range of bacterial, fungal, and protozoal species, including Trypanosoma cruzi (Patel et al., 2017).
Anticonvulsant Evaluation
The study of indoline derivatives of aryloxadiazole amine and benzothiazole acetamide by Nath et al. (2021) revealed their potential as anticonvulsants. This work highlights the diverse pharmacological applications of 1,3,4-oxadiazole derivatives in the treatment of neurological disorders (Nath et al., 2021).
Properties
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-20(2)26(22,23)13-7-5-11(6-8-13)15-18-19-16(24-15)17-14(21)10-12-4-3-9-25-12/h3-9H,10H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXOGMXBYXQMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
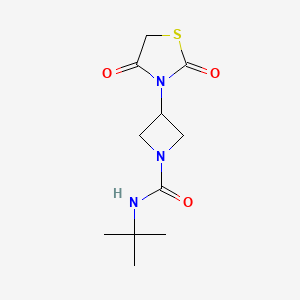

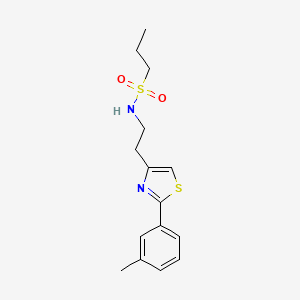


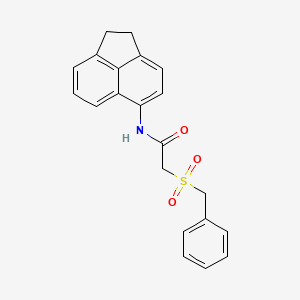
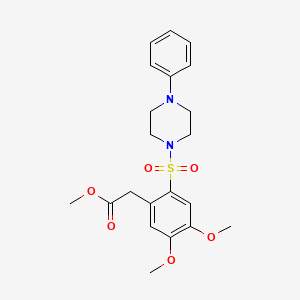
![Methyl 6-(1,3-benzodioxol-5-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2676635.png)
